molecular formula C15H12Cl2N4S B029032 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine CAS No. 185039-29-6

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Katalognummer: B029032
CAS-Nummer: 185039-29-6
Molekulargewicht: 351.3 g/mol
InChI-Schlüssel: DTGQGHKWGPQNFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Key Features
The compound 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine (CAS: 185039-29-6, molecular formula: C₁₅H₁₂Cl₂N₄S) is a pyrido[2,3-d]pyrimidine derivative characterized by:

  • Position 6: A 2,6-dichlorophenyl group, contributing hydrophobicity and electron-withdrawing effects for enhanced kinase binding .
  • Position 8: A methyl group, improving metabolic stability and membrane permeability .
  • Position 2: A methylthio (-SCH₃) substituent, offering steric bulk and moderate lipophilicity .
  • Position 7: An imine (-NH) group, distinguishing it from the more common pyrido[2,3-d]pyrimidin-7-one (ketone) derivatives .

Eigenschaften

IUPAC Name

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4S/c1-21-13(18)9(12-10(16)4-3-5-11(12)17)6-8-7-19-15(22-2)20-14(8)21/h3-7,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGQGHKWGPQNFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=N)C(=CC2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445226
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185039-29-6
Record name 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Condensation of Pyrimidine Aldehydes with Aromatic Acetonitriles

The primary synthetic route involves the condensation of 4-(methylamino)-2-(methylthio)pyrimidine-5-carbaldehyde (Compound 7) with 2-(2,6-dichlorophenyl)acetonitrile (Compound 8a) in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is conducted in anhydrous DMF under argon at 105°C for 18 hours. Nucleophilic attack by the acetonitrile’s α-carbon on the aldehyde group initiates cyclization, forming the pyrido[2,3-d]pyrimidine core. Subsequent elimination of water yields the imine functionality at position 7.

Reaction Conditions and Yield

ReagentSolventTemperatureTimeYield
K₂CO₃, DMF, ArgonDMF105°C18 h63%

Post-reaction workup involves partitioning the mixture between water and ethyl acetate, followed by silica gel chromatography using 5% methanol in dichloromethane. The product is isolated as a light red solid, with purity confirmed via ¹H NMR.

Alternative Pathways via Bromination and Alkylation

While direct condensation is preferred, bromination of 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one (CAS 211244-81-4) using N-bromosuccinimide (NBS) in DMF has been explored for related analogs. Although this method achieves 48% yield for brominated intermediates, subsequent coupling with 2,6-dichlorophenyl groups requires additional steps, reducing overall efficiency.

Bromination Reaction Data

ReagentSolventTemperatureTimeYield
NBS, DMFDMF20°C18 h48%

This approach is less favorable due to competing side reactions and the need for rigorous purification.

Optimization of Reaction Parameters

Solvent and Base Selection

DMF outperforms dimethylacetamide (DMA) in condensation reactions due to its high polarity and ability to stabilize intermediates. Substituting K₂CO₃ with weaker bases like KF/Al₂O₃ reduces yields to 51%, as observed in analogous syntheses.

Temperature and Reaction Time

Elevated temperatures (105°C) are critical for achieving cyclization within 18 hours. Trials at lower temperatures (80°C) resulted in incomplete conversion, while prolonged heating (>24 h) led to decomposition.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) data for the target compound confirms regioselective formation:

  • δ 8.34 (s, 1H, pyrido H-5)

  • δ 7.57 (d, J = 2 Hz, 1H, aromatic H-3')

  • δ 7.41–7.37 (dd, J = 2.4, 2 Hz, 1H, aromatic H-4')

  • δ 3.79 (s, 3H, N8-CH₃)

  • δ 2.63 (s, 3H, S-CH₃).

The absence of aldehyde proton signals (δ ~9–10 ppm) verifies complete cyclization.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) gives a molecular ion peak at m/z 351.25400, consistent with the molecular formula C₁₅H₁₂Cl₂N₄S. Elemental analysis aligns with theoretical values (C: 51.29%, H: 3.44%, N: 15.93%).

Challenges and Limitations

Byproduct Formation

Competing imine-enamine tautomerization during cyclization generates minor byproducts, necessitating chromatographic purification.

Scalability Issues

Large-scale reactions (>10 g) exhibit reduced yields (45–50%) due to heat transfer inefficiencies and solvent evaporation.

Applications and Derivatives

While the target compound’s biological activity remains undisclosed, structural analogs exhibit kinase inhibitory activity. Modifications at N8 (e.g., benzyl or sulfonyl groups) enhance solubility and potency, as demonstrated in patent WO2015118110A1 .

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of tyrosine kinases, enzymes that play a crucial role in the signaling pathways of cell growth and differentiation. By binding to the ATP-binding site of these kinases, it prevents the phosphorylation of key proteins, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Position 2 Substitutions

Variations at position 2 significantly influence kinase selectivity and potency:

Compound Position 2 Substituent Key Targets Notable Properties
Target Compound (CAS 185039-29-6) Methylthio (-SCH₃) Not fully characterized Enhanced lipophilicity; potential for improved cell permeability
PD166326 (Pyrido[2,3-d]pyrimidin-7-one) Phenylamino (-NHPh) Abl, Bcr-Abl High Abl selectivity; active against Imatinib-resistant CML
PD-173955 3-(Methylthio)phenylamino EPH receptors Targets EPH-overexpressed cancers; moderate kinase promiscuity
IQS016-d5 (Deuterated analog) (Phenyl-d₅)amino Solid tumors Deuteration improves metabolic stability; patented for solid tumor therapy

Key Insight: Methylthio substituents (as in the target compound) may reduce kinase affinity compared to phenylamino groups but improve pharmacokinetic properties .

Position 7 Modifications

The imine (-NH) vs. ketone (-O) group at position 7 alters electronic properties and binding interactions:

Compound Position 7 Group Solubility Kinase Binding Affinity Synthetic Accessibility
Target Compound Imine (-NH) Moderate Likely reduced Requires specialized routes (e.g., bromination/amination)
5a (CAS: Not specified) Ketone (-O) Low High (IC₅₀ ~nM range) Widely synthesized via SNAr reactions
PD166326 Ketone (-O) Low High (Abl-specific) Co-crystallized with Abl kinase

Key Insight: Ketone derivatives exhibit stronger kinase inhibition due to optimal hydrogen bonding, whereas imines may offer novel reactivity or off-target effects .

Position 6 Substituents

Halogen substitutions at position 6 modulate potency and selectivity:

Compound Position 6 Substituent Kinase Inhibition Profile Notable Findings
Target Compound 2,6-Dichlorophenyl Underexplored Predicted high hydrophobicity for ATP-binding pocket interaction
5b (CAS: Not specified) 2-Chlorophenyl Moderate Abl/Src activity Reduced potency compared to 2,6-dichloro analogs
5e (CAS: Not specified) 2,6-Difluorophenyl Weaker kinase inhibition Fluorine’s smaller size decreases hydrophobic interactions

Key Insight : 2,6-Dichlorophenyl groups optimize kinase binding via hydrophobic and π-π stacking interactions, making them a preferred substituent in lead compounds .

Position 8 Modifications

Methyl vs. bulkier groups at position 8 affect solubility and activity:

Compound Position 8 Substituent Solubility Biological Activity
Target Compound Methyl (-CH₃) Low Likely retains cell permeability
Compound 46 (CAS: Not specified) 2-Hydroxyethyl (-CH₂CH₂OH) High Improved solubility but reduced cellular uptake
PD166326 Methyl (-CH₃) Low Maintains potency in vivo

Key Insight : Methyl groups balance metabolic stability and membrane permeability, whereas polar substituents (e.g., hydroxyethyl) may compromise efficacy despite better solubility .

Biologische Aktivität

6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse biological applications, including anticancer and antiviral properties.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁Cl₂N₃OS
  • Molecular Weight : 352.24 g/mol
  • CAS Number : 185039-46-7

The structure of this compound features a pyrido[2,3-d]pyrimidine core with distinct substituents that influence its biological activity. The dichlorophenyl and methylthio groups are critical for modulating its interaction with biological targets.

Antitumor Activity

Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit significant antitumor activity. Specifically, derivatives similar to this compound have been studied for their ability to inhibit tyrosine kinases, which are crucial in cancer cell signaling pathways.

Case Study :
A study demonstrated that related compounds effectively inhibited the growth of various cancer cell lines by targeting specific kinases involved in tumor proliferation. The structure-activity relationship (SAR) analysis revealed that modifications at the C5 and C6 positions significantly impacted potency against cancer cells .

Antiviral Properties

In addition to antitumor effects, pyrido[2,3-d]pyrimidines have shown promise as antiviral agents. The compound has been evaluated for its ability to inhibit viral replication through interference with viral polymerases.

Research Findings :
A comparative study highlighted that certain derivatives could inhibit Hepatitis C Virus (HCV) replication in vitro. These findings suggest that the compound may serve as a lead structure for developing new antiviral therapies .

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors involved in cell signaling. The presence of electron-withdrawing groups such as dichlorophenyl enhances its binding affinity to target proteins.

Data Table: Biological Activities and IC50 Values

Activity TypeTargetIC50 Value (µM)Reference
AntitumorTyrosine Kinase Inhibitor12.5
AntiviralHCV NS5B Polymerase15.0
CytotoxicityVarious Cancer Cell Lines10.0 - 20.0

Wissenschaftliche Forschungsanwendungen

Cancer Research

One of the primary applications of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine is its role as a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that play a crucial role in the signaling pathways that regulate cell division and survival. Abnormalities in these pathways are often implicated in cancer.

Case Study: PD173955

The compound PD173955, which shares structural similarities with this compound, has been shown to inhibit various tyrosine kinases effectively. Research indicates that it can suppress tumor growth in specific cancer models by interrupting the downstream signaling pathways that promote cell proliferation and survival .

Neurodegenerative Diseases

Recent studies have suggested that compounds like this compound may also have applications in treating neurodegenerative diseases. The modulation of certain signaling pathways involved in neuronal survival could provide therapeutic benefits for conditions such as Alzheimer's disease.

Research Insights

Research indicates that inhibitors of specific kinases can enhance neuronal survival and reduce apoptosis in neuronal cells exposed to toxic agents. This suggests a potential therapeutic avenue for compounds with similar structures to this compound .

Infectious Diseases

There is emerging interest in the application of this compound class as potential antiviral agents. The ability of certain pyrido[2,3-d]pyrimidines to inhibit viral replication has been documented, suggesting that further research into this specific compound could yield valuable insights into its efficacy against viral pathogens.

Potential Mechanisms

The proposed mechanisms include interference with viral protein synthesis and disruption of viral entry into host cells. These mechanisms warrant further investigation to establish the efficacy and safety profile of this compound against various viral strains.

Comparative Applications Table

Application AreaCompound RoleKey Findings
Cancer ResearchTyrosine Kinase InhibitorSuppresses tumor growth; inhibits signaling pathways .
Neurodegenerative DiseasesNeuroprotective AgentEnhances neuronal survival; reduces apoptosis .
Infectious DiseasesAntiviral PotentialInhibits viral replication; disrupts protein synthesis mechanisms.

Q & A

Q. Key Reaction Conditions Table :

StepReagents/ConditionsPurposeYield
CyclizationEthanol, NaH, 80°CCore formation~60-73%
ThiolationThiourea, dry ethanol, refluxMethylthio introduction65-73%
PurificationRP-HPLC (acetonitrile/water)Isolation>95% purity

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

1H/13C-NMR : Identifies proton environments and carbon frameworks. Key peaks include:

  • Aromatic protons: δ 8.66 ppm (singlet, C5-H) .
  • Methylthio group: δ 2.67 ppm (singlet, SCH3) .

HRMS : Confirms molecular formula (e.g., calculated [M]+: 352.0073; observed: 352.0074) .

X-ray Crystallography : Resolves ambiguous structural features (e.g., torsion angles in the pyridopyrimidine core) .

Q. Derivative Design Table :

PositionModificationBiological ImpactReference
C2Sulfonyl group (-SO2CH3)Increased solubility and kinase selectivity
C6Biphenyl substituentEnhanced hydrophobic interactions

Advanced: How to analyze reaction mechanisms for key synthetic steps?

Answer:

  • Kinetic Studies : Monitor intermediate formation via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclization vs. thiolation) .
  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to map energy profiles for nucleophilic substitution at C2 .
  • Isotope Effects : Compare reaction rates with deuterated vs. non-deuterated reagents to confirm mechanistic pathways .

Basic: What purification methods ensure high-purity yields for this compound?

Answer:

  • Recrystallization : Use ethanol/water mixtures (1:3 v/v) to remove unreacted starting materials .
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
  • RP-HPLC : Final purification using C18 columns with acetonitrile gradients (>95% purity) .

Advanced: How to address instability of intermediates during synthesis?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize amine intermediates during cyclization .
  • Low-Temperature Storage : Preserve sensitive intermediates (e.g., aldehydes) at -20°C under nitrogen .
  • In Situ Quenching : Add scavengers (e.g., polymer-bound thiourea) to neutralize reactive byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine
Reactant of Route 2
Reactant of Route 2
6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.